molecular formula C20H20Cl2FNO3 B12127034 N-(2,4-dichlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

N-(2,4-dichlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B12127034
M. Wt: 412.3 g/mol
InChI Key: DSJDADQKWXGARK-UHFFFAOYSA-N
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Description

This acetamide derivative features a central acetamide core substituted with two distinct N-bound groups: a 2,4-dichlorobenzyl moiety and a tetrahydrofuran-2-ylmethyl group. The carbonyl oxygen is further modified with a 2-(4-fluorophenoxy) substituent. This structure combines halogenated aromatic systems (chlorine, fluorine) with an oxygen-containing heterocycle (tetrahydrofuran), likely influencing its lipophilicity, metabolic stability, and bioactivity. While direct biological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds studied for antimicrobial, antiviral, and plant growth-regulating activities .

Properties

Molecular Formula

C20H20Cl2FNO3

Molecular Weight

412.3 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-(4-fluorophenoxy)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H20Cl2FNO3/c21-15-4-3-14(19(22)10-15)11-24(12-18-2-1-9-26-18)20(25)13-27-17-7-5-16(23)6-8-17/h3-8,10,18H,1-2,9,11-13H2

InChI Key

DSJDADQKWXGARK-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN(CC2=C(C=C(C=C2)Cl)Cl)C(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps, each requiring specific reagents and conditions:

  • Formation of the Dichlorobenzyl Intermediate: : The initial step involves the chlorination of benzyl chloride to produce 2,4-dichlorobenzyl chloride. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.

  • Synthesis of the Fluorophenoxy Intermediate: : The next step involves the nucleophilic substitution reaction between 4-fluorophenol and an appropriate alkylating agent, such as methyl iodide, to form 4-fluorophenoxy methyl ether.

  • Coupling Reaction: : The dichlorobenzyl chloride and fluorophenoxy methyl ether are then coupled under basic conditions, typically using a base like sodium hydride, to form the intermediate compound.

  • Formation of the Tetrahydrofuran Intermediate: : Tetrahydrofuran is functionalized by reacting it with an appropriate alkylating agent, such as bromoacetyl bromide, to form the tetrahydrofuran-2-ylmethyl bromide.

  • Final Coupling and Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the halogenated benzyl and fluorophenoxy positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amines, thiols derivatives.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has several applications in scientific research:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

  • Medicine: : Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

  • Industry: : Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

  • Pathways Involved: : Depending on its application, the compound may influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or microbial metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name N-Substituents Acetamide Substituent Key Features Reference
Target Compound 2,4-Dichlorobenzyl, Tetrahydrofuran-2-ylmethyl 2-(4-Fluorophenoxy) Ether oxygen, fluorophenoxy -
Chlorbetamide (Clorabetamide) 2,4-Dichlorobenzyl, 2-Hydroxyethyl 2,2-Dichloro Dichloroacetamide, hydroxyethyl
2,2-Dichloro-N-(2,4-dichlorobenzyl)-N-(2-ethoxyethyl)acetamide 2,4-Dichlorobenzyl, 2-Ethoxyethyl 2,2-Dichloro Ethoxyethyl group, dichloroacetamide
N-{2-[1-(2,4-Dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide 2,4-Dichlorobenzyl, Benzimidazole-ethyl Unsubstituted acetamide Benzimidazole heterocycle
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Cyclohexyl, Propyl 4-Fluorophenyl Fluorophenyl (vs. fluorophenoxy)
Key Observations:

N-Substituents: The tetrahydrofuran-2-ylmethyl group in the target compound provides an ether oxygen, enhancing polarity compared to 2-hydroxyethyl (Chlorbetamide) or 2-ethoxyethyl (CAS 73664-40-1) substituents. This may improve metabolic stability, as ethers are less prone to oxidation than alcohols .

Acetamide Substituents: The 2-(4-fluorophenoxy) group in the target compound contrasts with 2,2-dichloro (Chlorbetamide) or 4-fluorophenyl (). The phenoxy oxygen may engage in hydrogen bonding or electrostatic interactions, while fluorine’s electron-withdrawing effect modulates aromatic reactivity .

Key Observations:
  • Lipophilicity : The target compound’s LogP (~3.5–4.0) suggests moderate lipophilicity, balancing membrane permeability and solubility. This is lower than Chlorbetamide (LogP ~4.2) due to the polar tetrahydrofuran group .
  • Solubility: The fluorophenoxy group may enhance aqueous solubility compared to purely chlorinated analogs (e.g., Chlorbetamide), though solubility remains DMSO-dependent.

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